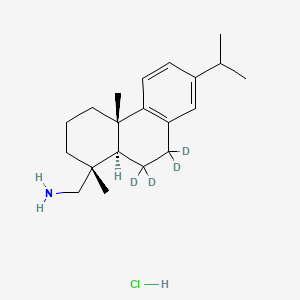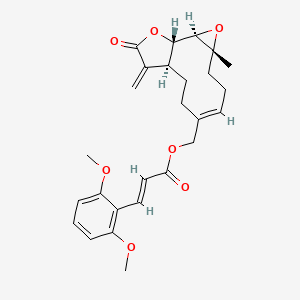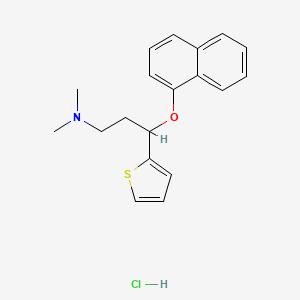
N-Methyl Duloxetine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Duloxetine hydrochloride: is a derivative of Duloxetine hydrochloride, which is a serotonin-norepinephrine reuptake inhibitor. It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The compound works by restoring the balance of serotonin and norepinephrine in the brain, thus improving mood, sleep, appetite, and energy levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Duloxetine hydrochloride involves several key steps:
Preparation of Racemic Condensed Compound: The racemic hydroxy compound reacts with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent.
Optical Resolution: The racemic condensed compound is resolved using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the crude tartarate salt.
Purification: The crude tartarate salts are purified by crystallization, followed by the purification of this compound by crystallization.
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yield and purity. Techniques such as ultrasound dispersion and solvent diffusion methods are employed to prepare solid lipid nanoparticles of Duloxetine hydrochloride, enhancing its stability and bioavailability .
化学反応の分析
Types of Reactions:
Oxidation: N-Methyl Duloxetine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl Duloxetine hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its effects on neurotransmitter levels and its potential role in neuroprotection.
作用機序
N-Methyl Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and pain perception . The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
類似化合物との比較
Duloxetine hydrochloride: The parent compound, used for similar therapeutic purposes.
Fluoxetine: Another serotonin reuptake inhibitor, primarily used for depression and anxiety.
Atomoxetine: A selective norepinephrine reuptake inhibitor, used for attention-deficit/hyperactivity disorder.
Uniqueness: N-Methyl Duloxetine hydrochloride is unique due to its dual inhibition of serotonin and norepinephrine reuptake, providing a broader spectrum of therapeutic effects compared to compounds that target only one neurotransmitter system .
特性
分子式 |
C19H22ClNOS |
|---|---|
分子量 |
347.9 g/mol |
IUPAC名 |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NOS.ClH/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;/h3-11,14,18H,12-13H2,1-2H3;1H |
InChIキー |
SMCDVRYMNSTQTE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)



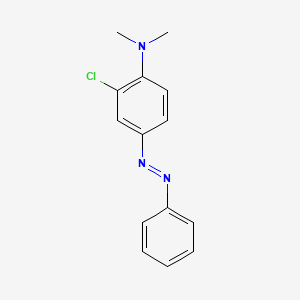
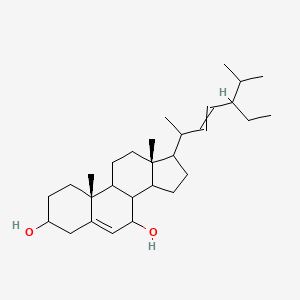
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
